5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16473136
InChI: InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
SMILES:
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16473136

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
IUPAC Name 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
Standard InChI Key JRQPQNVECRQBMR-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(NC2=CN=C1F)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is C8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2, with a molecular weight of 180.14 g/mol. The IUPAC name reflects its substitution pattern: a fluorine atom at position 5 of the pyrrolo[2,3-c]pyridine ring and a carboxylic acid group at position 2. The planar fused-ring system enables π-π stacking interactions, while the fluorine atom introduces electronegativity, influencing both reactivity and binding affinity .

Key Structural Features:

  • Fused Bicyclic System: Combines a pyrrole and pyridine ring, creating a rigid scaffold conducive to intermolecular interactions.

  • Electron-Withdrawing Groups: The fluorine atom and carboxylic acid enhance polarity, impacting solubility and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. A common approach, adapted from analogous chloro derivatives, begins with halogenated pyridine precursors undergoing cyclization and hydrolysis .

Example Procedure:

  • Cyclization: Reacting 2-aminopyridine derivatives with fluorinated acetoacetate esters under reflux conditions.

  • Hydrolysis: Treating the intermediate ester with aqueous sodium hydroxide to yield the carboxylic acid .

Reaction StepConditionsYield
CyclizationEthanol, reflux, 2 h~70%
Hydrolysis2M NaOH, pH 4.071%

This method, optimized for scale-up, prioritizes yield and purity, though industrial adaptations may employ continuous flow reactors .

Industrial Production

While detailed industrial protocols are scarce, pilot-scale synthesis leverages automated platforms to enhance reproducibility. Critical challenges include minimizing byproducts from fluorine’s high reactivity and ensuring cost-effective precursor sourcing.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in three primary reactions:

  • Oxidation: Forms N-oxides using agents like m-chloroperbenzoic acid .

  • Reduction: Converts the carboxylic acid to alcohols via lithium aluminum hydride .

  • Nucleophilic Substitution: Fluorine at position 5 is replaceable with amines or thiols under basic conditions .

Comparative Reactivity:

Fluorine’s electronegativity accelerates substitution rates compared to chloro or bromo analogs, enabling selective functionalization .

TargetIC50_{50} (nM)
FGFR17
FGFR29
FGFR325

Antibacterial and Antiviral Properties

Though direct data on the fluoro derivative is limited, related pyrrolopyridines show moderate activity against Staphylococcus aureus (MIC = 50 µM) and influenza A via PB2 polymerase inhibition . Fluorination likely enhances membrane permeability and target binding, meriting further study.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for kinase inhibitors and antiviral agents. Its fluorine atom improves pharmacokinetics, reducing metabolic degradation in vivo .

Material Science

Conjugated systems derived from pyrrolopyridines are explored in organic electronics, where fluorine’s electron-withdrawing nature modulates conductivity.

Comparison with Structural Analogs

Halogenated Derivatives:

CompoundSubstituentFGFR1 IC50_{50} (nM)
5-FluoroF7
5-ChloroCl15
5-BromoBr22

Fluorination confers superior binding affinity and metabolic stability, making it preferable for drug development .

Future Perspectives

Ongoing research aims to optimize synthetic efficiency and explore novel derivatives for targeted therapies. Advances in computational modeling and high-throughput screening will accelerate the identification of fluorinated pyrrolopyridines with enhanced bioactivity and selectivity.

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